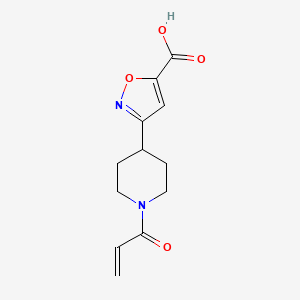

3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as POCA, and it is a heterocyclic organic compound that contains both an oxazole and a piperidine ring.

Scientific Research Applications

Molecular Structure and Interactions

- The molecular structure of related compounds, such as the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, exhibits significant differences in the arrangement of the carboxylic acid group and the double bond. These structural differences contribute to the formation of strong hydrogen bonds and weak C-H...O interactions, influencing their supramolecular structures and interactions (Trujillo-Ferrara et al., 2004).

Synthesis and Transformation

- A straightforward synthetic route has been developed for derivatives of 5-amino-1,3-oxazol-4-ylphosphonic acid, showcasing the potential for creating novel compounds with specific structural features (Lukashuk et al., 2015).

- Research on 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives highlights the synthesis of new functional derivatives, demonstrating the versatility of oxazole derivatives in chemical transformations (Prokopenko et al., 2010).

Biological Activity and Applications

- Certain oxazole derivatives, like the 5-substituted oxazole-4-carboxylic acid derivatives, have shown inhibitory activity on blood platelet aggregation, indicating potential therapeutic applications (Ozaki et al., 1983).

- The synthesis of novel 1,3-oxazolo[4,5-d]pyridazinones and their application in creating libraries for peptidomimetics or biologically active compounds illustrates the potential of oxazole derivatives in drug discovery (Frolov et al., 2004).

Advanced Synthesis Techniques

- Gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition has been used to synthesize complex, fully substituted, and functionalized 4-aminooxazoles, showcasing advanced methods for creating structurally diverse oxazole-based motifs (Gillie et al., 2016).

Properties

IUPAC Name |

3-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-11(15)14-5-3-8(4-6-14)9-7-10(12(16)17)18-13-9/h2,7-8H,1,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZWRXLXKPYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)

![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)

![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)

![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)

![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)